molecular formula C18H23N3O3S2 B2664587 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207055-79-5

1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2664587
CAS No.: 1207055-79-5
M. Wt: 393.52
InChI Key: NJGQICBIAWVKHR-UHFFFAOYSA-N
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Description

1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound known for its versatile applications in various scientific fields. Its unique structure combining a tetrahydroisoquinoline moiety with a thiophen-2-ylmethyl urea unit positions it as a significant subject in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps. A common approach starts with the preparation of the tetrahydroisoquinoline derivative, followed by the introduction of the propylsulfonyl group. The final step involves the formation of the urea derivative through reaction with thiophen-2-ylmethyl isocyanate. Conditions often require precise temperature control and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, this compound might be synthesized using flow chemistry techniques to maximize efficiency and scalability. Large-scale reactions would employ robust catalysts and continuous processing to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The propylsulfonyl group can undergo oxidation, potentially leading to sulfone derivatives.

  • Reduction: Reduction reactions may target the tetrahydroisoquinoline ring or the sulfonyl group, depending on the conditions and reagents.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophenyl and tetrahydroisoquinoline sites.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: Alkyl halides, acyl halides, or various nucleophiles under catalytic conditions.

Major Products

  • Oxidation: Formation of sulfone derivatives.

  • Reduction: Simplified tetrahydroisoquinoline or desulfonylated products.

  • Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in complex organic synthesis. Its unique structure allows it to participate in diverse chemical transformations, making it valuable in developing new materials and catalysts.

Biology

Biologically, derivatives of this compound show promise in modulating enzyme activities and as potential ligands in biochemical assays.

Medicine

In medicine, this compound's structural motif is explored for drug development, particularly in creating molecules with enhanced pharmacokinetic properties.

Industry

Industrially, it serves as a precursor for various specialty chemicals and advanced materials, showcasing its utility in manufacturing high-value products.

Mechanism of Action

The biological effects of 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea are mediated through its interactions with specific molecular targets. It may inhibit or activate enzymes by binding to active sites or modulating receptor activities. Pathways involved could include signal transduction mechanisms or metabolic processes influenced by its presence.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

  • 1-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

Uniqueness

Compared to its similar compounds, 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea features a propylsulfonyl group, which can significantly influence its reactivity and biological activity. This substitution can alter the compound's steric and electronic properties, leading to unique interactions and applications that its counterparts may not possess.

Conclusion

This compound stands out for its diverse synthetic routes, chemical reactivity, and extensive scientific applications. Its unique structure offers numerous opportunities for innovation in various fields, from chemistry and biology to medicine and industry.

Properties

IUPAC Name

1-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-2-10-26(23,24)21-8-7-14-5-6-16(11-15(14)13-21)20-18(22)19-12-17-4-3-9-25-17/h3-6,9,11H,2,7-8,10,12-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGQICBIAWVKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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